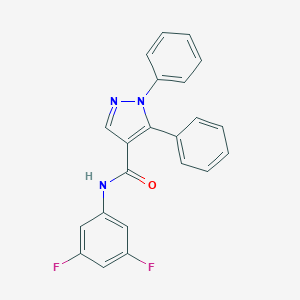![molecular formula C18H13F3N4S B287447 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287447.png)
6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising results in various scientific research studies, making it a subject of interest for many researchers.
Wirkmechanismus
The mechanism of action of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various in vitro and in vivo models. This compound has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit potent antibacterial and antifungal activities against various pathogenic microorganisms. Moreover, this compound has been found to exhibit significant anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent therapeutic properties, its broad-spectrum activity against various diseases, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its complex synthesis process, its limited availability, and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further optimization of the synthesis process to improve the yield and purity of the compound.
2. Investigation of the mechanism of action of this compound to better understand its therapeutic properties.
3. Evaluation of the efficacy of this compound in various in vivo models to determine its potential clinical applications.
4. Development of novel analogs of this compound with improved therapeutic properties.
5. Investigation of the potential side effects of this compound to ensure its safety for clinical use.
6. Exploration of the potential applications of this compound in other fields, such as agriculture and material science.
In conclusion, 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with significant potential in the field of medicinal chemistry. Its potent therapeutic properties, broad-spectrum activity, and relatively low toxicity make it a subject of interest for many researchers. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing this compound is the reaction of 2-methylbenzylamine with 3-(trifluoromethyl)benzoyl chloride followed by the reaction of the resulting intermediate with thiosemicarbazide and triethylorthoformate. The final product is obtained after a series of purification steps.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anticancer, antimicrobial, and antiviral activities. It has also been found to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Eigenschaften
Produktname |
6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C18H13F3N4S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
6-[(2-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-11-5-2-3-6-12(11)10-15-24-25-16(22-23-17(25)26-15)13-7-4-8-14(9-13)18(19,20)21/h2-9H,10H2,1H3 |
InChI-Schlüssel |
OSXDOFCOSJGYPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Kanonische SMILES |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















